Methyl 5-fluoropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylate ester group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoropyrimidine-4-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 5-fluorouracil with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoropyrimidine-4-carboxylic acid, while reduction could produce 5-fluoropyrimidine-4-methanol.
Scientific Research Applications
Methyl 5-fluoropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-fluoropyrimidine-4-carboxylate involves its interaction with biological molecules. In medicinal chemistry, it can act as a prodrug, which is metabolized into active compounds that inhibit specific enzymes or pathways. For example, derivatives of this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that shares the fluorine substitution on the pyrimidine ring.
Methyl 2-fluoropyridine-4-carboxylate: Another fluorinated heterocyclic compound with similar structural features.
Uniqueness
Methyl 5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 5-fluoropyrimidine-4-carboxylate is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a fluorine atom at the 5-position and a carboxylate ester group at the 4-position. This unique substitution pattern imparts distinct chemical reactivity and biological activity.
Key Properties:
- Molecular Formula: C₆H₆FNO₂
- Molecular Weight: 143.11 g/mol
- CAS Number: 1806334-23-5
The biological activity of this compound primarily revolves around its role as a prodrug. It can be metabolized into active compounds that inhibit specific enzymes involved in DNA synthesis, particularly thymidylate synthase. This inhibition is crucial for cancer cell proliferation, making it a candidate for anticancer therapies.
Interaction with Biological Molecules
- Enzyme Inhibition: The compound can inhibit thymidylate synthase, an enzyme essential for DNA replication.
- Nucleic Acid Analog: It can act as an analog of nucleic acids, potentially interfering with nucleic acid metabolism.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Compound 9u | A549 | 0.35 | EGFR Inhibition |
Compound 9u | MCF-7 | 3.24 | Apoptosis Induction |
Compound 9u | PC-3 | 5.12 | Cell Cycle Arrest |
Case Studies
-
Study on Fluoropyrimidine Derivatives:
A study evaluated various fluoropyrimidine derivatives, including this compound, for their ability to inhibit tumor growth in xenograft models. The results demonstrated that these compounds effectively reduced tumor size by targeting specific metabolic pathways involved in cell proliferation . -
Clinical Trials:
Clinical trials involving oral fluoropyrimidines have highlighted the importance of pharmacokinetic profiles in enhancing therapeutic efficacy. The combination of methyl 5-fluoropyrimidine derivatives with DPD inhibitors has shown promise in improving drug stability and reducing variability in patient responses .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other fluorinated pyrimidines like 5-fluorouracil (5-FU), which is widely used in cancer therapy. However, its unique substitution pattern allows for distinct reactivity and potential advantages in drug design.
Table 2: Comparison of Fluorinated Pyrimidines
Compound | Key Features | Clinical Use |
---|---|---|
This compound | Prodrug potential; enzyme inhibition | Investigational |
5-Fluorouracil (5-FU) | Established anticancer agent; broad use in chemotherapy | Commonly used |
Properties
IUPAC Name |
methyl 5-fluoropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWFFPMDPCNCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.